Cas no 72799-69-0 (1-amino-3-ethylpentan-2-ol)
1-amino-3-ethylpentan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentanol, 1-amino-3-ethyl-
- 1-amino-3-ethylpentan-2-ol
- 988-652-0
- CHEMBL18909
- SCHEMBL4811255
- Z802901136
- 72799-69-0
- XCA79969
- EN300-74515
- BDBM50028844
- 1-Amino-3-ethyl-pentan-2-ol
- F2189-0864
- AKOS008146523
- G45131
-
- Inchi: 1S/C7H17NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-5,8H2,1-2H3
- InChI Key: NGNXQZFLANJCHW-UHFFFAOYSA-N
- SMILES: C(N)C(O)C(CC)CC
Computed Properties
- Exact Mass: 131.131014166Da
- Monoisotopic Mass: 131.131014166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 61.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 46.3Ų
1-amino-3-ethylpentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636193-25mg |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636193-50mg |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A636193-250mg |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CB000754578-1g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95+% | 1g |
¥4981.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000754578-5g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95+% | 5g |
¥12527.00 | 2023-09-15 | |
| Enamine | EN300-74515-0.05g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95% | 0.05g |
$88.0 | 2024-05-23 | |
| Enamine | EN300-74515-0.1g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95% | 0.1g |
$132.0 | 2024-05-23 | |
| Enamine | EN300-74515-0.25g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95% | 0.25g |
$188.0 | 2024-05-23 | |
| Enamine | EN300-74515-0.5g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95% | 0.5g |
$353.0 | 2024-05-23 | |
| Enamine | EN300-74515-1.0g |
1-amino-3-ethylpentan-2-ol |
72799-69-0 | 95% | 1.0g |
$470.0 | 2024-05-23 |
1-amino-3-ethylpentan-2-ol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-amino-3-ethylpentan-2-ol
Compound CAS No 72799-96-0: 2-Pentanol, 1-amino-3-ethyl
The compound with CAS No 72799-96-0, commonly referred to as 2-Pentanol, 1-amino-3-ethyl, is a versatile organic molecule that has garnered significant attention in both academic and industrial research. This compound is characterized by its unique structure, which combines an amino group and an ethyl substituent on a pentanol backbone. Its chemical formula is C8H17NO, and it exists as a colorless liquid with a characteristic odor.
Recent studies have highlighted the potential of 2-Pentanol, 1-amino-3-ethyl in various applications, particularly in the fields of pharmaceuticals and materials science. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, including antibiotics and antiviral agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
In addition to its pharmacological applications, 2-Pentanol, 1-amino-3-ethyl has been investigated for its potential in green chemistry. Scientists have developed novel catalytic processes to synthesize this compound using renewable feedstocks, thereby reducing its environmental footprint. These advancements align with the growing global emphasis on sustainable chemical production.
The synthesis of 2-Pentanol, 1-amino-3-ethyl involves a multi-step process that typically includes nucleophilic substitution and reduction reactions. Recent optimizations of these processes have significantly improved yields and reduced reaction times. For example, the use of palladium catalysts in certain steps has been shown to enhance selectivity and efficiency.
From a structural perspective, the molecule's amino group provides it with unique reactivity, enabling it to participate in various chemical transformations such as amidation and alkylation. This versatility makes it an invaluable building block in organic synthesis.
Moreover, 2-Pentanol, 1-amino-3-ethyl has been studied for its role in agricultural applications. Researchers have found that it can act as a plant growth regulator, enhancing stress tolerance in crops under adverse environmental conditions. This discovery opens new avenues for sustainable agriculture practices.
In terms of safety and handling, while 2-Pentanol, 1-amino-3-ethyl is not classified as hazardous under normal conditions, proper precautions should be taken during storage and use to ensure optimal stability and performance.
Looking ahead, the continued exploration of 2-Pentanol, 1-amino-3-ethyl is expected to uncover even more innovative applications across diverse industries. Its unique combination of structural features and functional groups positions it as a key molecule in the development of next-generation materials and therapeutic agents.
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